Benzeneethanamine, a-(bromomethyl)-, hydrochloride, (R)-
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Overview
Description
Benzeneethanamine, a-(bromomethyl)-, hydrochloride, ®-: is a chemical compound with the molecular formula C9H13BrClN and a molecular weight of 250.56 g/mol . This compound is characterized by the presence of a bromomethyl group attached to the ethanamine backbone, along with a hydrochloride salt form, which enhances its solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneethanamine, a-(bromomethyl)-, hydrochloride, ®- typically involves the bromination of a precursor compound followed by amination and subsequent conversion to the hydrochloride salt . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and reagents like hydrobromic acid and ammonia .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes under controlled conditions to ensure high yield and purity . The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Benzeneethanamine, a-(bromomethyl)-, hydrochloride, ®- undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of different amine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in solvents such as acetonitrile or dimethylformamide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.
Major Products Formed:
Substitution Reactions: Formation of azido or thiocyanato derivatives.
Oxidation Reactions: Formation of corresponding oxides or hydroxyl derivatives.
Reduction Reactions: Formation of primary or secondary amines.
Scientific Research Applications
Benzeneethanamine, a-(bromomethyl)-, hydrochloride, ®- has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of Benzeneethanamine, a-(bromomethyl)-, hydrochloride, ®- involves its interaction with specific molecular targets and pathways. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives that can interact with biological targets . The compound’s effects are mediated through its ability to modify the structure and function of proteins, enzymes, and other biomolecules .
Comparison with Similar Compounds
- Benzeneethanamine, a-(chloromethyl)-, hydrochloride, ®-
- Benzeneethanamine, a-(iodomethyl)-, hydrochloride, ®-
- Benzeneethanamine, a-(fluoromethyl)-, hydrochloride, ®-
Comparison:
- Benzeneethanamine, a-(bromomethyl)-, hydrochloride, ®- is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs .
- The bromomethyl group provides a balance between reactivity and stability, making it suitable for various synthetic applications .
- The hydrochloride salt form enhances the compound’s solubility and stability, facilitating its use in aqueous environments .
Properties
IUPAC Name |
(2R)-1-bromo-3-phenylpropan-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN.ClH/c10-7-9(11)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2;1H/t9-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFNKHVDJVDPEE-SBSPUUFOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CBr)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](CBr)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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